molecular formula C22H17ClN4O4 B251331 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

Katalognummer: B251331
Molekulargewicht: 436.8 g/mol
InChI-Schlüssel: QXSVCKFGYGNVOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. In agriculture, it has been shown to disrupt the cell membrane of certain plant pathogens. In material science, it acts as a fluorescent probe by binding to metal ions and emitting light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been shown to inhibit the growth of certain plant pathogens. In material science, it emits light when bound to metal ions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide in lab experiments include its ability to selectively inhibit certain enzymes and signaling pathways, its fluorescent properties, and its potential as a pesticide. However, its limitations include the need for expertise in organic chemistry to synthesize it, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide. These include studying its potential as a treatment for other diseases, investigating its potential as a biosensor for detecting metal ions, and exploring its potential as a material for use in optoelectronic devices. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method involves a multi-step process that requires expertise in organic chemistry. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions vary depending on its application. Further research is needed to fully understand its potential and limitations.

Synthesemethoden

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3-chloro-4-methoxyaniline, which is then reacted with 6-methyl-1,2,3-benzotriazole in the presence of a coupling reagent to form the key intermediate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been studied as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, it has been used as a fluorescent probe for the detection of metal ions.

Eigenschaften

Molekularformel

C22H17ClN4O4

Molekulargewicht

436.8 g/mol

IUPAC-Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O4/c1-12-7-17-18(26-27(25-17)14-4-6-19(29-2)15(23)9-14)10-16(12)24-22(28)13-3-5-20-21(8-13)31-11-30-20/h3-10H,11H2,1-2H3,(H,24,28)

InChI-Schlüssel

QXSVCKFGYGNVOG-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)Cl

Kanonische SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.